

Navigating Bioconjugation: A Technical Guide to Biotin-PEG2-aldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG2-aldehyde**

Cat. No.: **B8103953**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Biotin-PEG2-aldehyde**, a versatile heterobifunctional crosslinker pivotal for researchers, scientists, and drug development professionals. This document outlines the chemical properties, key applications, and detailed experimental protocols associated with two primary variants of this reagent, identified by their distinct CAS numbers.

Introduction to Biotin-PEG2-aldehyde

Biotin-PEG2-aldehyde is a chemical tool that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a two-unit polyethylene glycol (PEG) spacer, and a reactive aldehyde group. The PEG spacer enhances solubility in aqueous solutions and provides flexibility, minimizing steric hindrance during conjugation. The terminal aldehyde group allows for the covalent attachment to molecules containing primary amines through reductive amination. This guide focuses on two prominent variants: Biotin-PEG2-CH2-aldehyde (CAS 2408505-11-1) and **Biotin-PEG2-aldehyde** (CAS 2253964-99-5).

Physicochemical Properties

The distinct structures of the two **Biotin-PEG2-aldehyde** variants result in different physicochemical properties, which are crucial for their application in bioconjugation. A summary of these properties is presented below.

Property	Biotin-PEG2-CH2-aldehyde	Biotin-PEG2-aldehyde
CAS Number	2408505-11-1	2253964-99-5
Synonyms	Biotin-PEG2-C1-aldehyde	-
Molecular Formula	C16H27N3O5S	C17H29N3O5S
Molecular Weight	373.47 g/mol	387.49 g/mol
Purity	Typically >90-95%	Typically ≥95%
Solubility	Soluble in DMF, DMSO	Soluble in water, DMF, DMSO
Storage	-20°C, protected from light and moisture	-20°C, sealed, light- and moisture-protected

Key Applications

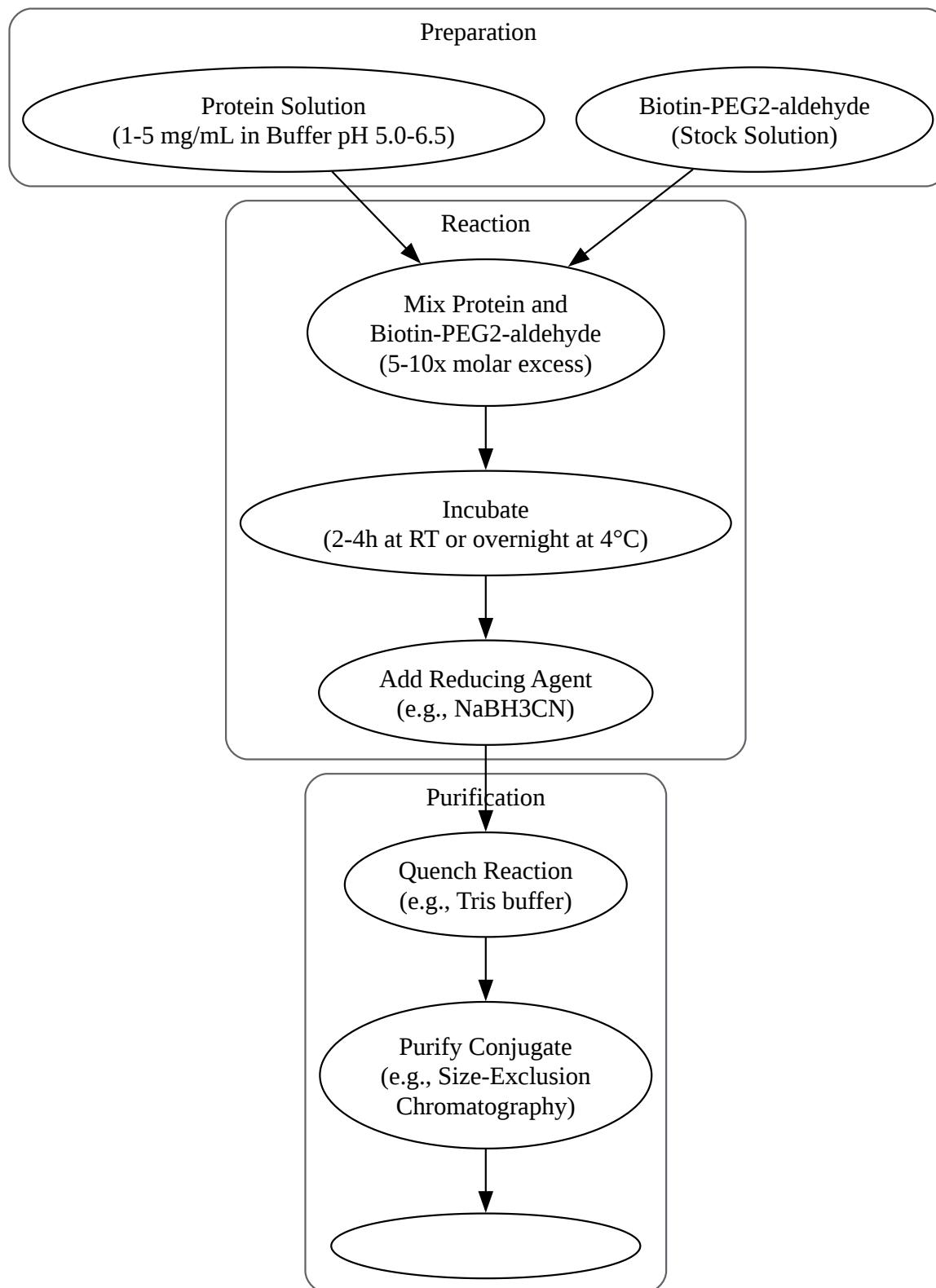
The unique properties of **Biotin-PEG2-aldehyde** make it a valuable reagent in a variety of scientific applications:

- Bioconjugation: Covalently linking biotin to proteins, peptides, or nanoparticles.[\[1\]](#)
- Probe Development: Creating biotinylated probes for use in diagnostics and imaging.[\[2\]](#)
- Affinity Studies: Facilitating avidin-biotin binding assays and pull-down experiments.[\[1\]](#)
- Surface Functionalization: Modifying surfaces and polymers with biotin for various biochemical applications.[\[1\]](#)
- Drug Delivery: Serving as a flexible scaffold in the development of targeted drug delivery systems.[\[2\]](#)
- PROTAC Synthesis: Utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

General Protocol for Protein Biotinylation via Reductive Amination

This protocol describes the general steps for conjugating **Biotin-PEG2-aldehyde** to a protein with available primary amine groups.


Materials:

- Protein of interest
- **Biotin-PEG2-aldehyde** (CAS 2408505-11-1 or 2253964-99-5)
- Amine-free reaction buffer (e.g., Phosphate buffer, HEPES), pH 5.0-6.5
- Reducing agent (e.g., Sodium cyanoborohydride)
- Quenching solution (e.g., Tris buffer)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
- Prepare a stock solution of **Biotin-PEG2-aldehyde** in an appropriate solvent (e.g., DMF or DMSO).
- Add a 5- to 10-fold molar excess of the **Biotin-PEG2-aldehyde** stock solution to the protein solution.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Add the reducing agent to the reaction mixture to stabilize the formed Schiff base into a stable secondary amine bond.
- Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

- Purify the biotinylated protein from excess reagents using a suitable purification method, such as size-exclusion chromatography.

[Click to download full resolution via product page](#)

Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

Biotin-PEG2-aldehyde reagents, available under different CAS numbers, are powerful tools for bioconjugation and the development of advanced biomedical applications. Their utility in protein labeling, surface functionalization, and as components of complex therapeutic modalities like PROTACs, underscores their importance in modern chemical biology and drug discovery. Careful consideration of the specific properties of each variant is essential for the successful design and execution of experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-PEG2-CH2-aldehyde | CAS: 2408505-11-1 | AxisPharm [axispharm.com]
- 2. Biotin-PEG2-aldehyde | CAS: 2253964-99-5 | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Navigating Bioconjugation: A Technical Guide to Biotin-PEG2-aldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8103953#biotin-peg2-aldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com